molecular formula C22H23N3O3 B3012172 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanamide CAS No. 2034543-91-2

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanamide

Katalognummer B3012172
CAS-Nummer: 2034543-91-2
Molekulargewicht: 377.444
InChI-Schlüssel: DODWGMFJFVMZPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanamide" is a chemical entity that features a 2,3-dihydrobenzo[b][1,4]dioxin moiety. This structural motif is significant in medicinal chemistry due to its presence in various bioactive compounds. The compound is likely to be of interest due to its potential pharmacological properties, which may be inferred from the presence of the dihydrobenzo[b][1,4]dioxin and pyrazole components.

Synthesis Analysis

The synthesis of related 2,3-dihydrobenzo[1,4]dioxine derivatives has been reported using a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols. This method, as described in the first paper, involves the use of PdI2 and KI in N,N-dimethylacetamide (DMA) as the solvent, under a specific atmosphere of CO-air at elevated pressures and temperatures. The reaction is noted for its stereoselectivity, favoring the Z isomers, and the configuration of the major stereoisomers was confirmed by X-ray diffraction analysis .

Molecular Structure Analysis

The molecular structure of compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin moiety is characterized by the presence of a fused dioxin ring, which can significantly influence the compound's electronic and steric properties. The stereochemistry of such compounds is crucial as it can affect their biological activity. The X-ray diffraction analysis mentioned in the synthesis study provides a definitive method for determining the configuration of these molecules .

Chemical Reactions Analysis

The chemical reactivity of the dihydrobenzo[b][1,4]dioxin moiety within the compound can be influenced by the substituents attached to it. In the context of the synthesis of related compounds, the oxidative aminocarbonylation-cyclization reaction is a key transformation that allows the introduction of various functional groups, leading to a diverse array of derivatives. This reaction's stereoselectivity suggests that the dihydrobenzo[b][1,4]dioxin ring system can direct the formation of specific isomers .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanamide" are not detailed in the provided papers, the properties of similar compounds can be inferred. The introduction of the 2,3-dihydrobenzo[b][1,4]dioxin structure is known to enhance the binding of compounds to their biological targets, which can lead to improved bioactivity. This is exemplified in the second paper, where the presence of the dihydrobenzo[b][1,4]dioxin moiety in novel pyrazole derivatives contributed to potent B-Raf inhibitory and anti-proliferative activities .

Relevant Case Studies

The second paper presents a case study where novel 2,3-dihydrobenzo[b][1,4]dioxin-containing pyrazole derivatives were synthesized and evaluated for their inhibitory effects on B-Raf kinase, a target relevant in cancer research. The most potent compound in this series exhibited significant biological activity, comparable to the positive control Erlotinib. This study demonstrates the potential therapeutic applications of compounds containing the dihydrobenzo[b][1,4]dioxin structure and highlights the importance of molecular modifications for enhancing biological activity .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Modification

In the realm of chemical synthesis, compounds with structures similar to N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanamide have been utilized as precursors for the synthesis of various derivatives with potential biological activities. For example, the synthesis of novel pyrazole, isoxazole, and benzodiazepine derivatives has been explored for their antimicrobial and anti-inflammatory properties (B. V. Kendre, M. G. Landge, S. Bhusare, 2015). These synthetic efforts highlight the compound's role in generating new molecules that could serve as leads in drug discovery.

Biological Activities

The structure of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanamide is indicative of potential biological activities. Derivatives containing the dihydrobenzo[d]dioxin and pyrazole units have been evaluated for their B-Raf inhibitory and anti-proliferation activities, with some compounds showing promising results against specific cancer cell lines (Yushun Yang et al., 2012). This suggests that modifications of the core structure could yield potent inhibitors for targeted cancer therapies.

Material Science Applications

Compounds featuring the dihydrobenzo[d]dioxin moiety have been explored for their utility in material science, particularly in the synthesis of novel polymers. For instance, polybenzoxazine monomers with phenylnitrile functional groups have been synthesized and characterized for their curing behaviors and thermal properties, showing enhanced thermal stability (H. Qi et al., 2009). This demonstrates the compound's potential as a building block in creating materials with desirable thermal and mechanical properties.

Eigenschaften

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(3,5-dimethylpyrazol-1-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-15-13-16(2)25(24-15)19-7-3-17(4-8-19)5-10-22(26)23-18-6-9-20-21(14-18)28-12-11-27-20/h3-4,6-9,13-14H,5,10-12H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DODWGMFJFVMZPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)CCC(=O)NC3=CC4=C(C=C3)OCCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.